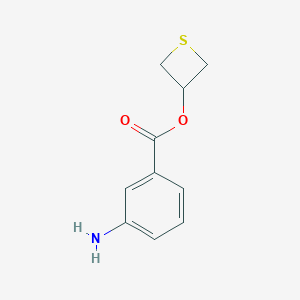

Thietan-3-yl 3-aminobenzoate

Description

Structure

3D Structure

Properties

CAS No. |

167167-79-5 |

|---|---|

Molecular Formula |

C10H11NO2S |

Molecular Weight |

209.27 g/mol |

IUPAC Name |

thietan-3-yl 3-aminobenzoate |

InChI |

InChI=1S/C10H11NO2S/c11-8-3-1-2-7(4-8)10(12)13-9-5-14-6-9/h1-4,9H,5-6,11H2 |

InChI Key |

QRODHUNMWQDESK-UHFFFAOYSA-N |

SMILES |

C1C(CS1)OC(=O)C2=CC(=CC=C2)N |

Canonical SMILES |

C1C(CS1)OC(=O)C2=CC(=CC=C2)N |

Synonyms |

3-Thietanol,3-aminobenzoate(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Thietan 3 Yl 3 Aminobenzoate

Strategies for Thietane (B1214591) Ring Formation and Functionalization

The construction of the four-membered thietane ring is a significant challenge in heterocyclic chemistry due to inherent ring strain. nsf.gov Nevertheless, a variety of synthetic methods have been developed, which are broadly categorized into cyclizations and cycloadditions. nsf.govrsc.org

One of the most traditional and widely applied routes to the thietane backbone is through nucleophilic substitution reactions. nih.govnih.gov This strategy involves the formation of two carbon-sulfur bonds to close the four-membered ring.

Intermolecular Thioetherification: This approach typically involves the reaction of a 1,3-dihalopropane or its equivalent (e.g., 1,3-diol disulfonates) with a sulfide (B99878) source like sodium sulfide (Na₂S). nih.govbeilstein-journals.org While this is a classic method, it can be accompanied by elimination reactions. beilstein-journals.org

Intramolecular Thioetherification: A more controlled method involves the cyclization of a γ-halothiol or a related precursor. nih.govresearchgate.net This stepwise approach often provides better yields and regioselectivity. For instance, a two-step displacement sequence starting from a dimesylate can be highly efficient. The first step is a selective reaction with a thioacetate (B1230152) source, followed by an intramolecular SN2 reaction under basic conditions to form the thietane ring. nih.gov

Table 1: Examples of Thietane Synthesis via Nucleophilic Thioetherification

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3,5-Dichloropentan-2-ol | K₂S | 1-(Thietan-2-yl)ethan-1-ol | --- | beilstein-journals.org |

| 2,2-Bis(bromomethyl)propane-1,3-diol | Na₂S | Thietane-3,3-diyldimethanol | --- | beilstein-journals.org |

| D-xylose-derived dimesylate | 1. KSAc; 2. Mild Base | Thietanose derivative | 92% (cyclization step) | nih.gov |

| 3-Chloro-2-hydroxypropyl iminothioether | Base | 6-Oxo-1-(thietan-3-yl)-purine | --- | researchgate.net |

Photochemical [2+2] cycloadditions, particularly the thia-Paternò-Büchi reaction, represent a powerful and direct method for constructing the thietane ring. nih.govresearchgate.net This reaction involves the photo-induced cycloaddition of a thiocarbonyl compound (a thione) with an alkene. beilstein-journals.orgbeilstein-journals.org The reaction can be initiated by UV light or, in some cases, visible light, and often proceeds with retention of the alkene's stereochemistry. nih.govchim.it This method is especially valuable for creating highly substituted thietanes. beilstein-journals.org However, a significant challenge is the instability of many thiocarbonyl compounds. researchgate.net

Table 2: Examples of Thietane Synthesis via [2+2] Photocycloaddition

| Thiocarbonyl Compound | Alkene | Irradiation Wavelength | Product | Reference |

| Thiobenzophenone | Electron-rich olefins | 366 nm | Substituted thietane | nih.gov |

| Thiobenzophenone | Electron-deficient olefins | 366 nm or 589 nm | Substituted thietane | nih.gov |

| Thiones | Cyclic alkenes | UV light | Spirothietanes | nih.gov |

Alternative strategies to form thietanes involve the rearrangement of rings with one fewer or one greater number of atoms. nsf.govrsc.org

Ring Expansion: The expansion of three-membered thiirane (B1199164) (episulfide) rings is a well-developed and efficient route to thietanes. nih.govresearchgate.net This can be achieved through both nucleophilic and electrophilic ring-opening processes followed by cyclization. beilstein-journals.orgresearchgate.net For example, reacting thiiranes with sulfonium (B1226848) ylides (like dimethyloxosulfonium methylide) or rhodium carbenoids can induce ring expansion to form functionalized thietanes. researchgate.netacs.org

Ring Contraction: The contraction of five- and six-membered sulfur-containing heterocycles is a less common but viable method for preparing specific thietane structures, such as those found in thiatetraoses. nih.govbeilstein-journals.org

The synthesis of thietanes from saturated three-membered heterocycles is a key strategy, primarily focusing on the ring expansion of thiiranes. researchgate.net Thiiranes are potent nucleophiles and react readily with various electrophiles, leading to ring-opened intermediates that can subsequently cyclize to the more stable four-membered thietane ring. researchgate.net A notable example involves the reaction of a chiral thiirane-2-methanol under Mitsunobu conditions, where the initial alcohol reacts to form an intermediate that undergoes nucleophilic ring-opening and subsequent intramolecular substitution to yield a chiral thietane. nih.govbeilstein-journals.org Similarly, the reaction of 2-(halomethyl)oxiranes with sulfur nucleophiles like hydrogen sulfide or ammonium (B1175870) monothiocarbamates can produce thietan-3-ols. beilstein-journals.org

To synthesize the specific precursor thietan-3-amine (B45257), the reductive amination of thietan-3-one (B1315229) is a direct and effective method. google.comwipo.int This process involves two main steps:

Condensation: Thietan-3-one is condensed with an amine derivative, such as hydroxylamine (B1172632) or its salts, to form a thietan-3-imine or a thietan-3-one oxime intermediate. This reaction is often carried out at elevated temperatures (e.g., >80 °C) in an autoclave. google.comwipo.int

Reduction: The resulting C=N double bond of the imine or oxime is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) or lithium borohydride, often used with an activator like sulfuric acid or iodine. google.com This method has been shown to produce thietan-3-amines in high yields. google.com

This approach is crucial for accessing the thietan-3-amine building block, which can then be used in subsequent coupling reactions. wipo.int

Table 3: General Scheme for Reductive Amination of Thietan-3-one

| Step | Reactants | Conditions | Intermediate/Product | Reference |

| 1. Condensation | Thietan-3-one, Hydroxylamine hydrochloride | Methanol (B129727), >100°C, Autoclave | Thietan-3-one oxime | google.com |

| 2. Reduction | Thietan-3-one oxime, Sodium borohydride | Activator (e.g., H₂SO₄), ~110°C | Thietan-3-amine | google.com |

Synthetic Approaches to 3-Aminobenzoate (B8586502) Ester Formation

The formation of the ester linkage is the final key transformation. This can be accomplished through several standard esterification methods, typically by reacting thietan-3-ol (B1346918) with 3-aminobenzoic acid or its derivatives. The required thietan-3-ol can be synthesized from chloromethyloxirane and a sulfur source. beilstein-journals.org

Common strategies for forming the ester include:

Acid-Catalyzed Esterification (Fischer Esterification): Thietan-3-ol can be reacted with 3-aminobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid, typically with heating. vulcanchem.com

Thionyl Chloride Method: 3-Aminobenzoic acid can be treated with thionyl chloride in an alcohol (in this case, thietan-3-ol would be the solvent or co-reagent), which facilitates a rapid esterification reaction. patsnap.com

Coupling Agent-Mediated Esterification: Reagents like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can be used to couple 3-aminobenzoic acid with thietan-3-ol under mild conditions. nih.gov

Transesterification: An existing alkyl 3-aminobenzoate, such as methyl 3-aminobenzoate, could potentially undergo a transesterification reaction with thietan-3-ol in the presence of a suitable catalyst. google.com

Reduction of a Nitro Precursor: An alternative pathway involves the esterification of thietan-3-ol with 3-nitrobenzoic acid, followed by the reduction of the nitro group to an amine, for which various standard reduction methods are available. vulcanchem.com

The choice of method depends on the stability of the thietane ring to the reaction conditions, particularly to strong acids or high temperatures.

Esterification of 3-Aminobenzoic Acid

Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental approach to synthesizing Thietan-3-yl 3-aminobenzoate. researchgate.net This acid-catalyzed reaction involves the condensation of 3-aminobenzoic acid with thietan-3-ol. researchgate.net The mechanism is initiated by the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄), which enhances its electrophilicity. researchgate.net The nucleophilic hydroxyl group of thietan-3-ol then attacks the activated carbonyl carbon. Following a series of proton transfers, a molecule of water is eliminated as a leaving group, and subsequent deprotonation of the carbonyl yields the final ester product and regenerates the acid catalyst. researchgate.net

To achieve a high yield, the reaction equilibrium must be shifted towards the products. libretexts.org This is typically accomplished by using an excess of one reactant (usually the more accessible alcohol) or by removing water as it forms, for instance, through azeotropic distillation. researchgate.netlibretexts.org

| Reactants | Reagents/Catalysts | General Conditions | Products |

| 3-Aminobenzoic Acid | Concentrated Sulfuric Acid (H₂SO₄) or other mineral acid | Reflux temperatures | Thietan-3-yl 3-aminobenzoate |

| Thietan-3-ol | Removal of water | Water |

Transesterification Reactions with Alkyl Aminobenzoates

Transesterification is an alternative route where an existing ester, typically a simple alkyl ester like ethyl or methyl 3-aminobenzoate, is transformed into the desired thietanyl ester. google.com This process involves reacting the starting alkyl 3-aminobenzoate with thietan-3-ol in the presence of a suitable transesterification catalyst. google.com The reaction is an equilibrium process where the alcohol moiety of the starting ester is exchanged for the thietan-3-ol. google.com

To drive the reaction to completion, it is common practice to use a large excess of the thietan-3-ol or, more effectively, to remove the lower-boiling alcohol byproduct (e.g., methanol or ethanol) from the reaction mixture by distillation. google.com Various catalysts can be employed to facilitate this reaction, including organometallic compounds based on tin or titanium. google.com

| Reactants | Reagents/Catalysts | General Conditions | Products |

| Alkyl 3-aminobenzoate (e.g., Ethyl 3-aminobenzoate) | Transesterification catalyst (e.g., organotin or organotitanium compounds) | Heat | Thietan-3-yl 3-aminobenzoate |

| Thietan-3-ol | Removal of alcohol byproduct (e.g., ethanol) | Alkyl Alcohol (e.g., Ethanol) |

Derivatization Routes Involving Methyl 3-Aminobenzoate

A specific application of transesterification involves methyl 3-aminobenzoate as a key starting material. chemicalbook.com Methyl 3-aminobenzoate is a readily available intermediate used in various organic syntheses. chemicalbook.com The synthesis of Thietan-3-yl 3-aminobenzoate from this precursor follows the general transesterification pathway.

The reaction is conducted by heating a mixture of methyl 3-aminobenzoate and thietan-3-ol with a catalyst. The removal of the methanol byproduct is crucial for achieving a high conversion rate. The synthesis of methyl 3-aminobenzoate itself is typically achieved via the Fischer esterification of 3-aminobenzoic acid with methanol, often using thionyl chloride to first form the acid chloride in situ or a strong acid catalyst. prepchem.com

| Reactants | Reagents/Catalysts | General Conditions | Products |

| Methyl 3-aminobenzoate | Transesterification catalyst | Heat, vacuum or distillation to remove methanol | Thietan-3-yl 3-aminobenzoate |

| Thietan-3-ol | Methanol |

Convergent and Divergent Synthesis of Thietan-3-yl 3-aminobenzoate

Beyond direct, single-step esterifications, the synthesis of Thietan-3-yl 3-aminobenzoate can be approached using more strategic, multi-step sequences. These are classified as convergent or divergent syntheses, which are designed to build molecular complexity efficiently. wikipedia.orgnih.gov A convergent synthesis involves preparing key fragments of the target molecule separately before combining them in a late-stage coupling step. wikipedia.orgscholarsresearchlibrary.com In contrast, a divergent or sequential synthesis starts from a central core and modifies it through a series of consecutive reactions. nih.gov

Coupling of Thietan-3-ol Derivatives with 3-Aminobenzoic Acid Precursors

Fragment A (Acid Precursor) Synthesis: 3-Aminobenzoic acid can be converted into a more reactive precursor, such as an acyl chloride (3-aminobenzoyl chloride) or activated with a peptide coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The acyl chloride is typically prepared by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Fragment B (Alcohol) Synthesis: Thietan-3-ol is a known compound that can be synthesized from precursors like chloromethyloxirane (epichlorohydrin) and a sulfur source such as hydrogen sulfide with a base. beilstein-journals.orgbeilstein-journals.org

Fragment Coupling: The final step involves reacting the activated 3-aminobenzoic acid precursor with thietan-3-ol. For instance, the reaction between 3-aminobenzoyl chloride and thietan-3-ol, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct, yields the target ester.

| Strategy | Fragment A | Fragment B | Coupling Reaction |

| Convergent Synthesis | Activated 3-Aminobenzoic Acid (e.g., 3-Aminobenzoyl chloride) | Thietan-3-ol | Acylation of thietan-3-ol with the activated acid precursor |

Sequential Derivatization of Thietane and Aminobenzoate Moieties

A sequential, or linear, approach builds the molecule in a stepwise fashion from one of the core structures. This strategy can be envisioned starting from either the thietane ring or the aminobenzoate system.

One plausible sequential route begins with the thietane moiety. In this pathway, thietan-3-ol is first esterified with a derivative of benzoic acid that has a masked amino group, such as 3-nitrobenzoyl chloride. This reaction forms thietan-3-yl 3-nitrobenzoate. The final step in the sequence is the chemical reduction of the nitro group to the required amine functionality. This reduction is a standard transformation in organic synthesis and can be achieved using various reagents, such as catalytic hydrogenation (H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

This step-by-step modification of a core structure is characteristic of a sequential or divergent approach, where a common intermediate (thietan-3-yl 3-nitrobenzoate) could potentially be used to create other derivatives by modifying the nitro group differently.

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

| 1. Esterification | Thietan-3-ol, 3-Nitrobenzoyl chloride | Pyridine or Triethylamine | Thietan-3-yl 3-nitrobenzoate |

| 2. Reduction | Thietan-3-yl 3-nitrobenzoate | H₂, Pd/C catalyst OR Sn, HCl | Thietan-3-yl 3-aminobenzoate |

Chemical Reactivity and Transformative Reactions of Thietan 3 Yl 3 Aminobenzoate

Reactivity Profile of the Thietane (B1214591) Heterocycle in Thietan-3-yl 3-aminobenzoate (B8586502)

The thietane ring is a strained four-membered heterocycle containing a sulfur atom. solubilityofthings.comwikipedia.org This ring strain, coupled with the presence of the sulfur atom, makes it susceptible to various reactions that are not typical for larger, unstrained rings like tetrahydrothiophene. msu.edu

The inherent ring strain of the thietane moiety makes it prone to ring-opening reactions under various conditions, including the presence of electrophiles, nucleophiles, and transition metals. solubilityofthings.comresearchgate.net These reactions are a primary pathway for synthesizing a variety of sulfur-containing acyclic compounds. researchgate.net

The regioselectivity of ring-opening in unsymmetrically substituted thietanes is governed by both steric and electronic effects. researchgate.netresearchgate.net Generally, in nucleophilic ring-opening reactions, the nucleophile attacks the less substituted carbon atom due to steric hindrance. researchgate.netresearchgate.net However, in the presence of Lewis acids, which activate the ring, electronic effects can become dominant, potentially leading to attack at the more substituted carbon. researchgate.net For Thietan-3-yl 3-aminobenzoate, nucleophilic attack would likely occur at the C2 or C4 positions.

Electrophilic activation is another common route for thietane ring cleavage. For instance, acid-catalyzed ring-opening can proceed through an initial reaction at the sulfur atom. msu.edu In one example, electrophilic chlorination of the sulfur forms a chlorosulfonium intermediate, which is then opened by a nucleophilic substitution. msu.edu Arynes have also been shown to activate the thietane ring for a three-component transformation with a variety of nucleophiles under mild conditions. rsc.org

Below is a table summarizing potential ring-opening reactions applicable to the thietane ring.

| Reaction Type | Reagent/Catalyst | Probable Mechanism | Potential Product Type |

| Nucleophilic Ring-Opening | Nucleophiles (e.g., Butyllithium) wikipedia.org | SN2 attack on a ring carbon | Thiol derivatives researchgate.net |

| Acid-Catalyzed Ring-Opening | Strong Acids (e.g., HCl) with an electrophile (e.g., Cl₂) | Electrophilic attack on sulfur followed by nucleophilic ring-opening msu.edu | Dihalo-thioether |

| Metal-Assisted Ring-Opening | Transition Metal Complexes acs.org | Coordination to sulfur followed by nucleophile-assisted opening acs.org | Metal-bound chloroalkyl disulfide acs.org |

| Aryne-Activated Ring-Opening | Arynes + Nucleophiles (C, O, S, N, F) rsc.org | Electrophilic activation by aryne followed by nucleophilic attack rsc.org | Structurally diverse thioethers rsc.org |

The sulfur atom in the thietane ring is a key center of reactivity. It can be readily oxidized to form the corresponding sulfoxide (B87167) (thietane-1-oxide) and sulfone (thietane-1,1-dioxide). youtube.comresearchgate.net This transformation significantly alters the geometry and electronic properties of the ring.

Oxidation can be achieved using various oxidizing agents. researchgate.net The oxidation to a sulfoxide introduces a new stereocenter at the sulfur atom, potentially leading to a mixture of cis/trans diastereomers, with the ratio influenced by the substituent at the 3-position of the thietane ring. researchgate.net

| Oxidizing Agent | Product | Reference |

| Hydrogen Peroxide | Thietane-1-oxide or Thietane-1,1-dioxide | researchgate.net |

| Potassium Permanganate | Thietane-1-oxide or Thietane-1,1-dioxide | researchgate.net |

| Sodium Periodate | Thietane-1-oxide or Thietane-1,1-dioxide | researchgate.net |

| Peracetic Acid | Thietane-1-oxide | researchgate.net |

The sulfur atom can also act as a nucleophile in S-alkylation reactions, which have been reported to proceed quantitatively under mild conditions to yield sulfonium (B1226848) salts. researchgate.net

While direct substitutions on the thietane ring can be challenging, functionalization is often achieved on the more reactive oxidized derivatives, such as thietane 1,1-dioxides. acs.orgacs.org For example, 3-hydroxythietane-1,1-dioxides can undergo Lewis or Brønsted acid-catalyzed reactions to couple with arenes, thiols, and alcohols at the C3 position. acs.orgacs.org This suggests that the hydroxyl derivative of the parent compound could be a key intermediate for introducing new substituents.

Furthermore, palladium-catalyzed decarboxylative asymmetric allylic alkylation of thietane 1,1-dioxides has been developed to create α-sulfonyl tetrasubstituted stereogenic centers. nih.gov This advanced methodology allows for the enantioselective formation of complex spirocyclic structures containing the thietane dioxide core. nih.gov Such strategies could potentially be adapted for the direct functionalization of Thietan-3-yl 3-aminobenzoate or its derivatives.

Reactivity of the 3-Aminobenzoate Moiety

The 3-aminobenzoate portion of the molecule offers reaction sites at the aromatic amino group and the ester linkage. These transformations are fundamental in organic synthesis for creating a wide array of derivatives.

The primary amino group on the benzene (B151609) ring is a versatile functional handle. It can readily undergo acylation reactions with acylating agents like acyl chlorides or anhydrides to form the corresponding amides. The direct acylation of aminobenzoic acids is a well-established process. google.com For example, 3-aminobenzoate can be acetylated using agents like acetyl-CoA in enzymatic systems. asm.org

Diazotization is another cornerstone reaction of aromatic amines. Treating 3-aminobenzoate with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures converts the amino group into a diazonium salt (3-diazoniobenzoate). nih.govscirp.org This diazonium intermediate is highly valuable as it can be subsequently replaced by a wide variety of nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups. scirp.org

The table below outlines key reactions of the amino group.

| Reaction Type | Reagents | Product |

| Acylation/Amidation | Acyl Halides, Anhydrides | N-Acyl derivative (Amide) |

| Diazotization | NaNO₂, Strong Acid (e.g., H₂SO₄, HCl) | Diazonium Salt |

| Sandmeyer Reaction (from Diazonium Salt) | Cu(I)X (X = Cl, Br, CN) | Aryl Halide, Aryl Nitrile |

| Hydroxylation (from Diazonium Salt) | H₂O, Heat | Phenol |

The ester group in Thietan-3-yl 3-aminobenzoate can be cleaved through hydrolysis or converted into an amide via transamidation.

Ester hydrolysis , the cleavage of the ester bond by water, can be catalyzed by either acid or base. libretexts.org Acid-catalyzed hydrolysis yields the parent carboxylic acid (3-aminobenzoic acid) and thietan-3-ol (B1346918). Basic hydrolysis, also known as saponification, produces the carboxylate salt and thietan-3-ol. libretexts.org Studies on 2-aminobenzoate (B8764639) esters have shown that the neighboring amino group can act as an intramolecular general base catalyst, significantly enhancing the rate of hydrolysis in neutral pH ranges. acs.orgnih.govacs.org While this effect is most pronounced for the ortho isomer, some degree of participation from the meta-amino group in Thietan-3-yl 3-aminobenzoate is possible.

Transamidation is the conversion of an ester directly into an amide by reaction with an amine. This transformation often requires catalysts or harsh conditions, but transition-metal-free methods have been developed that allow for the amidation of esters with non-nucleophilic amines at room temperature. nih.gov This provides a direct route to convert Thietan-3-yl 3-aminobenzoate into various N-substituted 3-aminobenzamides.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of Thietan-3-yl 3-aminobenzoate possesses two substituents: an amino group (-NH₂) and an ester group (-COOR, where R is the thietan-3-yl group). These groups exert significant influence on the reactivity of the ring towards electrophiles and direct the position of substitution.

The amino group is a powerful activating group and an ortho, para-director. wikipedia.orglibretexts.orgmasterorganicchemistry.comsavemyexams.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions. masterorganicchemistry.comreddit.com This enhanced electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. libretexts.orgmasterorganicchemistry.com

Conversely, the ester group is a deactivating group and a meta-director. wikipedia.orgmasterorganicchemistry.com The carbonyl group of the ester withdraws electron density from the ring through both inductive and resonance effects, making the ring less reactive towards electrophilic attack. masterorganicchemistry.com This deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the most likely site for substitution. wikipedia.org

In Thietan-3-yl 3-aminobenzoate, these two groups are in a meta relationship to each other. The directing effects of the powerful activating amino group will dominate over the deactivating ester group. reddit.com Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the amino group. The positions are C2, C4, and C6 relative to the ester group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Position of Substitution | Relation to Amino Group | Relation to Ester Group | Predicted Reactivity |

| C2 | ortho | ortho | Highly Favored |

| C4 | para | ortho | Favored |

| C6 | ortho | meta | Highly Favored |

| C5 | meta | para | Disfavored |

This table is a theoretical prediction based on general principles of electrophilic aromatic substitution and has not been experimentally confirmed for Thietan-3-yl 3-aminobenzoate.

Intermolecular and Intramolecular Rearrangements

The thietane ring, a four-membered heterocycle containing a sulfur atom, is known to undergo various rearrangement reactions, often driven by the relief of ring strain. msu.eduwikipedia.org These transformations can be initiated by light, heat, or catalysts.

One common reaction is ring expansion. For instance, thietanes can undergo electrophilic ring expansion with carbenes and nitrenes. researchgate.net This typically proceeds through an initial electrophilic attack on the sulfur atom, followed by a rearrangement that incorporates the carbene or nitrene into the ring, leading to a five-membered heterocycle. Photochemical conditions can also induce ring expansion of thietanes to form thiolane (tetrahydrothiophene) derivatives. scispace.com

Thietanes can also be susceptible to ring-opening reactions, especially under acidic conditions or in the presence of strong nucleophiles. msu.edu Acid-catalyzed ring-opening often involves protonation of the sulfur atom, making the ring more susceptible to nucleophilic attack. msu.edu

It is important to note that the stability and reactivity of the thietane ring can be significantly influenced by its substituents. researchgate.net In the case of Thietan-3-yl 3-aminobenzoate, the presence of the 3-aminobenzoate group could potentially influence the course of any rearrangement, although no specific examples are documented.

General Rearrangement Reactions of Thietanes:

| Reaction Type | Conditions | Product Type |

| Electrophilic Ring Expansion | Carbenes, Nitrenes | Five-membered heterocycles |

| Photochemical Ring Expansion | UV light | Thiolane derivatives |

| Acid-Catalyzed Ring Opening | Strong acids | Acyclic sulfur-containing compounds |

This table summarizes general reactions of the thietane ring and does not represent experimentally verified reactions for Thietan-3-yl 3-aminobenzoate.

Spectroscopic Characterization Methodologies for Thietan 3 Yl 3 Aminobenzoate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Thietan-3-yl 3-aminobenzoate (B8586502). By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of Thietan-3-yl 3-aminobenzoate is expected to exhibit distinct signals corresponding to the protons of the thietane (B1214591) ring and the 3-aminobenzoate moiety. The aromatic protons of the 3-aminobenzoate group typically appear in the downfield region, generally between δ 6.5 and 8.0 ppm. chemicalbook.com The substitution pattern on the benzene (B151609) ring will influence the multiplicity of these signals, which may present as doublets, triplets, or multiplets. The amino group (NH₂) protons can appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration. rsc.org

The protons on the four-membered thietane ring will show characteristic signals in the upfield region. The methine proton at the 3-position (CH-O) is expected to be a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (CH₂) of the thietane ring will likely appear as complex multiplets. researchgate.net For comparison, in methyl 3-aminobenzoate, the methyl ester protons are observed as a singlet around δ 3.87 ppm. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the downfield region, typically around δ 167 ppm for aminobenzoate esters. scispace.com The aromatic carbons of the benzene ring will resonate in the range of approximately δ 115 to δ 150 ppm. rsc.org The carbon atoms of the thietane ring will appear in the more shielded, upfield region of the spectrum. The C-S carbons of thietane derivatives are typically found at δ 20-40 ppm, while the C-O bearing carbon would be further downfield. researchgate.net For instance, in methyl 3-aminobenzoate, the methyl carbon appears around δ 53.0 ppm. scispace.com

Predicted ¹H and ¹³C NMR Data for Analogues:

| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Methyl 3-aminobenzoate | 7.41-6.84 (m, 4H, Ar-H), 3.87 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂) chemicalbook.com | 167.6 (C=O), 147.1 (C-NH₂), 129.4 (Ar-CH), 119.7 (Ar-CH), 118.5 (Ar-CH), 113.9 (Ar-CH), 53.0 (OCH₃) scispace.comrsc.org |

| Ethyl 3-aminobenzoate | 7.40-6.80 (m, 4H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 3.75 (br s, 2H, NH₂), 1.35 (t, 3H, OCH₂CH₃) chemicalbook.com | 167.0 (C=O), 146.5 (C-NH₂), 129.2 (Ar-CH), 119.5 (Ar-CH), 118.3 (Ar-CH), 114.1 (Ar-CH), 61.2 (OCH₂), 14.5 (CH₃) |

| Thietane Derivatives (General) | 3.0-4.5 (m, CH₂S), 4.5-5.5 (m, CH-X) researchgate.net | 20-40 (CH₂S), 50-70 (CH-X) researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in Thietan-3-yl 3-aminobenzoate. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds within the molecule.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The primary amine (NH₂) group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. libretexts.org These bands are typically sharp and of medium intensity. wpmucdn.com

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) group of the ester is expected in the range of 1700-1735 cm⁻¹. uobabylon.edu.iq Conjugation with the aromatic ring may shift this absorption to a slightly lower frequency, around 1715 cm⁻¹. libretexts.org

C-O Stretching: The C-O stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. uobabylon.edu.iq

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

C-N Stretching: The C-N stretching of the aromatic amine is expected to appear in the 1250-1350 cm⁻¹ range. uobabylon.edu.iq

Thietane Ring Vibrations: The vibrations associated with the thietane ring, including C-S stretching, will be present in the fingerprint region, generally below 800 cm⁻¹.

Characteristic IR Absorption Frequencies for Functional Groups in Thietan-3-yl 3-aminobenzoate Analogues:

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Amine (N-H) | Symmetric & Asymmetric Stretching | 3300 - 3500 libretexts.org |

| Carbonyl (C=O) | Stretching | 1700 - 1735 uobabylon.edu.iq |

| Ester (C-O) | Stretching | 1000 - 1300 uobabylon.edu.iq |

| Aromatic (C=C) | Ring Stretching | 1450 - 1600 libretexts.org |

| Aromatic (C-H) | Stretching | ~3030 libretexts.org |

| Aromatic Amine (C-N) | Stretching | 1250 - 1350 uobabylon.edu.iq |

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of Thietan-3-yl 3-aminobenzoate. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure.

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. The fragmentation of Thietan-3-yl 3-aminobenzoate is expected to proceed through several characteristic pathways. Cleavage of the ester bond could lead to the formation of a 3-aminobenzoyl cation and a thietan-3-yloxy radical, or a thietan-3-yl cation and a 3-aminobenzoate radical.

The thietane ring itself can undergo characteristic fragmentation, often involving retro-[2+2] cycloaddition to yield thioformaldehyde (B1214467) (CH₂S) and an alkene. aip.org The aromatic portion of the molecule can also undergo fragmentation, such as the loss of CO from the benzoyl cation. High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula.

Expected Fragmentation Pathways and Key Fragments in the Mass Spectrum:

| Fragment Ion | Proposed Structure | m/z (Nominal) |

| [M]⁺ | Thietan-3-yl 3-aminobenzoate | 209 |

| [M - C₄H₇S]⁺ | 3-Aminobenzoic acid | 137 |

| [C₇H₆NO]⁺ | 3-Aminobenzoyl cation | 120 |

| [C₄H₇S]⁺ | Thietan-3-yl cation | 87 |

| [C₆H₆N]⁺ | Anilinium cation | 92 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of Thietan-3-yl 3-aminobenzoate is expected to be dominated by the electronic transitions of the 3-aminobenzoate chromophore. Aromatic compounds typically exhibit strong absorptions due to π → π* transitions. researchgate.net The presence of the amino and ester groups as substituents on the benzene ring will influence the position and intensity of these absorption bands. For comparison, methyl 3-aminobenzoate and ethyl 3-aminobenzoate show absorption maxima in the UV region. rsc.orgrsc.org The thietane moiety itself does not have strong absorptions in the near-UV and visible regions. aip.org

UV-Vis Absorption Maxima for Analogous Compounds:

| Compound | Solvent | λ_max (nm) | Reference |

| Methyl 3-aminobenzoate | Cyclohexane | ~220, ~290 | rsc.org |

| Ethyl 3-aminobenzoate | Water | ~225, ~305 | rsc.org |

| 4-Aminobenzoic Acid | Not Specified | 194, 226, 278 | sielc.com |

The spectrum of Thietan-3-yl 3-aminobenzoate is anticipated to show similar absorption bands, likely with slight shifts depending on the solvent polarity. These electronic transitions are key to understanding the photophysical properties of the molecule.

Computational and Theoretical Investigations of Thietan 3 Yl 3 Aminobenzoate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and describing the distribution of electrons within it (its electronic structure). For Thietan-3-yl 3-aminobenzoate (B8586502), DFT calculations can elucidate the preferred conformations and provide quantitative measures of its electronic properties.

Detailed research findings from analogous aminobenzoate derivatives show that DFT methods, such as B3LYP with a 6-311G basis set, can accurately predict molecular structures and vibrational spectra. researchgate.net Relaxed potential energy scans are used to identify the most stable conformers. researchgate.net The electronic properties can be further understood by analyzing the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and reactivity.

A hypothetical DFT study on Thietan-3-yl 3-aminobenzoate would involve optimizing its geometry to find the lowest energy conformation. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly concerning the puckering of the thietane (B1214591) ring and the orientation of the 3-aminobenzoate group.

Table 1: Predicted Geometrical Parameters for Thietan-3-yl 3-aminobenzoate from a Hypothetical DFT Calculation

| Parameter | Predicted Value | Description |

| C-S Bond Length (Thietane) | 1.85 Å | The length of the carbon-sulfur bonds within the thietane ring. |

| C-C-C Bond Angle (Thietane) | 95.0° | The angle between adjacent carbon atoms in the thietane ring, indicating ring strain. |

| C-O-C Bond Angle (Ester) | 115.0° | The angle around the ester oxygen connecting the thietane and benzoate (B1203000) moieties. |

| N-H Bond Length (Amine) | 1.01 Å | The length of the nitrogen-hydrogen bonds in the amino group. |

| Phenyl Ring C-C Bond Length | 1.39 Å | The average carbon-carbon bond length within the aromatic ring. |

Furthermore, the calculation of the electronic structure would provide insights into the molecule's reactivity. The molecular electrostatic potential (MEP) map would indicate the regions of positive and negative electrostatic potential, highlighting the sites susceptible to electrophilic and nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For Thietan-3-yl 3-aminobenzoate, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with other molecules, such as solvents or biological macromolecules.

Studies on similar flexible molecules have demonstrated the power of MD simulations in exploring the conformational landscape. mdpi.com For Thietan-3-yl 3-aminobenzoate, a key area of interest would be the conformational dynamics of the four-membered thietane ring, which can undergo puckering motions. Additionally, the rotational freedom around the ester linkage and the bonds connecting the phenyl ring would be explored.

MD simulations can also be used to investigate intermolecular interactions, which are crucial for understanding the compound's properties in a condensed phase. By simulating a system containing multiple molecules of Thietan-3-yl 3-aminobenzoate, one can study how they pack together and the types of non-covalent interactions that dominate, such as hydrogen bonding and van der Waals forces. nih.gov This is particularly relevant for predicting crystal structures and understanding solubility. In a biological context, MD simulations can be employed to model the interaction of Thietan-3-yl 3-aminobenzoate with a protein target, providing insights into its potential binding mode and affinity. nih.gov

Table 2: Potential Intermolecular Interactions of Thietan-3-yl 3-aminobenzoate for MD Simulation Studies

| Interaction Type | Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | Amino group (donor), Carbonyl oxygen (acceptor), Ester oxygen (acceptor), Thietane sulfur (acceptor) | Dictates self-assembly, solubility in protic solvents, and interaction with biological targets. |

| π-π Stacking | Phenyl rings | Influences crystal packing and interactions with aromatic residues in proteins. |

| van der Waals Forces | Entire molecule | Contribute to overall stability and packing efficiency. |

| Dipole-Dipole Interactions | Ester group, Amino group | Orients molecules in a condensed phase and in binding pockets. |

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For Thietan-3-yl 3-aminobenzoate, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra would be highly valuable.

Theoretical calculations of NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically in conjunction with DFT. By predicting the 1H and 13C NMR spectra, one can assign the signals in an experimental spectrum to specific atoms in the molecule. This is particularly useful for complex molecules where spectral interpretation can be challenging.

Vibrational spectroscopy (IR and Raman) provides information about the functional groups present in a molecule. The vibrational frequencies and intensities can be calculated using DFT. These theoretical spectra can aid in the interpretation of experimental data, for instance, by identifying the characteristic stretching frequencies of the C=O (ester), N-H (amine), and C-S (thietane) bonds. Computational studies on related aminopropyltrimethoxysilane compounds have shown that including intermolecular interactions in the theoretical model is crucial for accurately reproducing experimental vibrational spectra, especially for techniques like inelastic neutron scattering. mdpi.com

Table 3: Hypothetical Predicted Spectroscopic Data for Thietan-3-yl 3-aminobenzoate

| Spectroscopy | Parameter | Predicted Value | Assignment |

| 1H NMR | Chemical Shift (δ) | 7.0-7.5 ppm | Aromatic protons on the benzoate ring. |

| Chemical Shift (δ) | 5.0-5.5 ppm | Proton on the carbon of the thietane ring attached to the ester oxygen. | |

| Chemical Shift (δ) | 3.5-4.0 ppm | Protons of the amino group. | |

| 13C NMR | Chemical Shift (δ) | 165-170 ppm | Carbonyl carbon of the ester group. |

| Chemical Shift (δ) | 115-150 ppm | Aromatic carbons of the benzoate ring. | |

| Chemical Shift (δ) | 30-40 ppm | Carbons of the thietane ring. | |

| IR | Vibrational Frequency (ν) | ~1700 cm-1 | C=O stretching of the ester group. |

| Vibrational Frequency (ν) | ~3300-3400 cm-1 | N-H stretching of the amino group. | |

| Vibrational Frequency (ν) | ~650-750 cm-1 | C-S stretching of the thietane ring. |

Theoretical Studies on Reaction Mechanisms and Energetics

Theoretical chemistry can also be used to investigate the reactivity of Thietan-3-yl 3-aminobenzoate and the mechanisms of its formation. By mapping the potential energy surface of a chemical reaction, computational methods can identify the transition states and intermediates, providing a detailed, step-by-step picture of how the reaction proceeds.

For the synthesis of Thietan-3-yl 3-aminobenzoate, which would likely involve the esterification of 3-aminobenzoic acid with thietan-3-ol (B1346918) or a related derivative, quantum chemical calculations could be used to:

Evaluate different reaction pathways: For example, comparing acid-catalyzed versus base-catalyzed mechanisms.

Calculate activation energies: This helps in predicting the feasibility of a reaction at a given temperature and identifying the rate-determining step.

Determine reaction enthalpies: This indicates whether a reaction is exothermic or endothermic.

Such theoretical studies can guide the optimization of reaction conditions to improve yields and minimize byproducts. For instance, by understanding the energetics of competing side reactions, one can devise strategies to suppress them.

Table 4: Hypothetical Calculated Energies for a Proposed Esterification Step in the Synthesis of Thietan-3-yl 3-aminobenzoate

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (3-aminobenzoic acid + thietan-3-ol) | 0.0 | The starting point of the reaction. |

| Transition State 1 | +25.0 | The energy barrier for the formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | -5.0 | A key intermediate in the esterification reaction. |

| Transition State 2 | +15.0 | The energy barrier for the elimination of water. |

| Products (Thietan-3-yl 3-aminobenzoate + H2O) | -10.0 | The final products of the reaction. |

Advanced Applications and Future Research Directions of Thietan 3 Yl 3 Aminobenzoate

Thietan-3-yl 3-aminobenzoate (B8586502) as a Building Block in Complex Organic Synthesis

There is a lack of specific published examples detailing the use of Thietan-3-yl 3-aminobenzoate as a direct building block in complex organic synthesis. The potential applications described below are based on the general reactivity and utility of thietanes and aminobenzoates.

Precursor for Novel Heterocyclic Architectures

In principle, Thietan-3-yl 3-aminobenzoate could serve as a precursor to more complex heterocyclic systems. The primary amine of the 3-aminobenzoyl group could be a handle for various chemical transformations to build new rings. For instance, it could undergo reactions to form amides, which could then participate in intramolecular cyclizations. However, no specific examples of this for Thietan-3-yl 3-aminobenzoate have been reported.

Integration into Macrocyclic and Polycyclic Frameworks

The bifunctional nature of Thietan-3-yl 3-aminobenzoate, with its reactive amine and the thietane (B1214591) ring, makes it a theoretical candidate for incorporation into macrocyclic and polycyclic structures. Thietanes have been used as starting materials in the synthesis of some macrocyclic compounds. epdf.pub The amino group could be functionalized to create a linkage point for polymerization or macrocyclization. At present, there is no specific data demonstrating the integration of Thietan-3-yl 3-aminobenzoate into such frameworks.

Design of Scaffold Diversification Strategies

While Thietan-3-yl 3-aminobenzoate could theoretically be used in scaffold diversification, no such strategies have been published. The thietane ring itself is considered a desirable element for creating structurally diverse libraries of compounds. researchgate.net

Role in Materials Science and Polymer Chemistry

The application of Thietan-3-yl 3-aminobenzoate in materials science and polymer chemistry is not documented. In general, aminobenzoic acids are used in the synthesis of polymers such as polyamides and polyimides. High-performance polymers often incorporate aromatic and heterocyclic units to enhance their thermal and mechanical properties. routledge.com The inclusion of a thietane ring could potentially modify the properties of such polymers, but this remains a hypothetical application for Thietan-3-yl 3-aminobenzoate.

Exploration in Chemical Biology and Enzymatic Studies

There is no available information on the use of Thietan-3-yl 3-aminobenzoate in chemical biology or enzymatic studies. Chemical biology often utilizes small molecules to probe biological systems, and enzymes are used for the synthesis of complex molecules. nih.gov While enzymes that act on aminobenzoic acid derivatives and heterocyclic compounds exist, no studies have been identified that involve Thietan-3-yl 3-aminobenzoate.

Emerging Research Frontiers and Synthetic Challenges

Given the absence of foundational research on Thietan-3-yl 3-aminobenzoate, the emerging research frontiers and synthetic challenges are currently undefined. The synthesis of this compound itself would likely involve the esterification of 3-aminobenzoic acid with 3-thietanol. The stability and reactivity of the thietane ring under various reaction conditions would be a key consideration in its synthesis and subsequent use.

Q & A

Q. What are the established synthetic routes for Thietan-3-yl 3-aminobenzoate, and what factors influence their efficiency?

- Methodological Answer : Thietan-3-yl 3-aminobenzoate is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 3-aminobenzoic acid derivatives with thietane-containing precursors (e.g., thietan-3-yl halides) in polar aprotic solvents like 1,4-dioxane or acetone. For example, potassium carbonate is often used as a base to deprotonate the amine and drive the reaction . Yield optimization requires careful control of stoichiometry (e.g., molar ratios of 1:1.5 for reagents like chloroacetone) and reaction time (e.g., 6 hours at 80–85°C) . Side reactions, such as over-alkylation, can be mitigated by monitoring reaction progress via TLC or HPLC.

Q. How can researchers confirm the structural integrity of Thietan-3-yl 3-aminobenzoate post-synthesis?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze and spectra to verify the thietane ring (δ 3.5–4.5 ppm for sulfur-adjacent protons) and the ester/amine functionalities.

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the thietane and benzoate moieties.

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry, especially if chiral centers are present .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of Thietan-3-yl 3-aminobenzoate in large-scale syntheses?

- Methodological Answer : Optimize solvent systems (e.g., switch from acetone to DMF for better solubility of aromatic intermediates) and catalyst selection (e.g., DMAP for esterification). Use design-of-experiment (DoE) frameworks to test variables like temperature, pH, and reaction time. For example, elevated temperatures (80–85°C) enhance reaction rates but may degrade heat-sensitive intermediates; thus, controlled heating with reflux is critical . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) can isolate high-purity product (>97%) .

Q. What experimental strategies address contradictions in stability data for Thietan-3-yl 3-aminobenzoate under varying environmental conditions?

- Methodological Answer : Stability studies should replicate conflicting conditions (e.g., aerobic vs. anaerobic, acidic vs. alkaline pH). For anaerobic degradation, use sulfate-reducing or methanogenic enrichment cultures to simulate environmental breakdown pathways, monitoring intermediates via GC-MS or -NMR . In aerobic conditions, track oxidation products (e.g., sulfoxides) using HPLC-UV. Statistical tools like ANOVA can identify significant variables (e.g., pH, microbial activity) contributing to discrepancies .

Q. How can the biological activity of Thietan-3-yl 3-aminobenzoate derivatives be systematically evaluated for drug discovery?

- Methodological Answer :

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC/MBC assays against Gram-positive/negative bacteria) and cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa).

- In vivo models : Use zebrafish larvae (anesthetized with 0.016% Tricaine ) to assess pharmacokinetics and toxicity.

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like bacterial enzymes or tumor suppressors .

Q. What methodologies resolve contradictions in pharmacological data between in vitro and in vivo studies?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if in vitro data shows high antimicrobial activity but in vivo results are poor:

- Check bioavailability via LC-MS plasma analysis.

- Modify formulations (e.g., liposomal encapsulation) to enhance tissue penetration.

- Use metabolomics (e.g., UPLC-QTOF-MS) to identify metabolic inactivation pathways .

Data Analysis & Critical Evaluation

Q. How should researchers design experiments to statistically validate reproducibility in Thietan-3-yl 3-aminobenzoate studies?

- Methodological Answer : Implement triplicate experiments with independent replicates. Use tools like Grubbs’ test to identify outliers and Student’s t-test for significance (p < 0.05). For high-throughput data (e.g., -omics), apply Benjamini-Hochberg corrections to control false discovery rates .

Q. What frameworks guide the interpretation of conflicting mechanistic data in degradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.